molecular formula C29H27ClN4O4S B15352268 N-(4-(benzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine

N-(4-(benzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine

Cat. No.: B15352268
M. Wt: 563.1 g/mol
InChI Key: HTIFVTQSFKUCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine is a quinazoline-derived small molecule characterized by a 4-aminophenyl group substituted with a benzyloxy moiety at the 4-position and a chlorine atom at the 3-position. The quinazoline core is further functionalized at the 6-position with a furan ring bearing a methylsulfonylethylamino-methyl substituent. The benzyloxy group distinguishes it from fluorinated analogs (e.g., 3-fluoro- or 2-fluorobenzyloxy derivatives), which exhibit modified electronic and steric properties .

Properties

Molecular Formula

C29H27ClN4O4S

Molecular Weight

563.1 g/mol

IUPAC Name

N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H27ClN4O4S/c1-39(35,36)14-13-31-17-23-9-12-27(38-23)21-7-10-26-24(15-21)29(33-19-32-26)34-22-8-11-28(25(30)16-22)37-18-20-5-3-2-4-6-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34)

InChI Key

HTIFVTQSFKUCDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5)Cl

Origin of Product

United States

Biological Activity

N-(4-(benzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine, also referred to as compound 9960734, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C32H32ClFN4O4S
  • Molecular Weight : 623.1 g/mol
  • IUPAC Name : N-[3-chloro-4-[(benzyloxy)phenyl]-6-[5-[[2-methylsulfonylethyl(propyl)amino]methyl]furan-2-yl]quinazolin-4-amine

The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with a quinazoline structure exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism of action for this compound remains under investigation, but preliminary studies suggest it may act through the inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial activity. In vitro studies have demonstrated that certain structural modifications can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the benzyloxy and methylsulfonyl groups in this compound may contribute to its enhanced lipophilicity, potentially improving its ability to penetrate bacterial membranes.

Case Studies

  • Cell Line Studies : A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • Antimicrobial Assays : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL, respectively, suggesting significant antibacterial properties.
  • Structure-Activity Relationship (SAR) : Analysis of similar compounds indicated that modifications at the benzyloxy position significantly impact biological activity. Compounds lacking this group exhibited reduced potency.

Data Tables

PropertyValue
Molecular Weight623.1 g/mol
Anticancer IC50 (HeLa)5 µM
Antimicrobial MIC (S. aureus)15 µg/mL
Antimicrobial MIC (E. coli)30 µg/mL

Scientific Research Applications

N-(4-(Benzyloxy)-3-chlorophenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine, also known as Desfluoro Lapatinib, is a chemical compound with potential applications in scientific research . This compound has the molecular formula C29H27ClN4O4SC_{29}H_{27}ClN_4O_4S and a molecular weight of 563.1 g/mol .

Chemical Information

Key identifiers for N-(4-(Benzyloxy)-3-chlorophenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine include:

  • PubChem CID: 9872621
  • IUPAC Name: N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
  • InChI: InChI=1S/C29H27ClN4O4S/c1-39(35,36)14-13-31-17-23-9-12-27(38-23)21-7-10-26-24(15-21)29(33-19-32-26)34-22-8-11-28(25(30)16-22)37-18-20-5-3-2-4-6-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34)
  • InChIKey: HTIFVTQSFKUCDX-UHFFFAOYSA-N
  • SMILES: CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5)Cl

Potential Applications

While the search results do not specify direct applications of N-(4-(benzyloxy)-3-chlorophenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine, the presence of related records and chemical vendors suggests its use in chemical research and development . The identified synonyms, such as Desfluoro Lapatinib, suggest a relationship to Lapatinib, a known kinase inhibitor used in cancer treatment . Therefore, this compound may be of interest in studies related to targeted cancer therapies or drug development .

Given the information available, a table summarizing potential research areas can be created.

Research AreaPotential Use
Targeted Cancer TherapiesAs a structural analog of Lapatinib, it may be useful in developing new kinase inhibitors.
Drug DevelopmentThe compound can be used as a building block in synthesizing more complex molecules with therapeutic potential.
Chemical Biology ResearchTo investigate its interactions with biological molecules and its effects on cellular pathways.
Chemical Synthesis and ModificationFor creating derivatives with improved properties or novel functionalities.

Chemical Reactions Analysis

Core Synthetic Pathways

The compound is synthesized through a multi-step sequence involving:

Suzuki-Miyaura Coupling

A pivotal reaction for constructing the quinazoline-furan linkage. Palladium catalysts (e.g., Pd(OAc)₂) enable cross-coupling between 6-iodoquinazolin-4(3H)-one and 5-formylfuran-2-boronic acid derivatives under basic conditions (e.g., K₂CO₃) at 80–100°C . This step introduces the furan moiety critical for subsequent functionalization.

Reaction Conditions Catalyst/Reagents Yield
80°C, N₂ atmosphere, 24 hoursPd(OAc)₂, K₂CO₃, DMF65–75%

Nucleophilic Aromatic Substitution

The chlorophenyl group undergoes substitution with benzyloxy derivatives. For example, reacting 3-chloro-4-fluoronitrobenzene with benzyl alcohol in the presence of K₂CO₃ generates the benzyloxy substituent.

Reductive Amination

The methylsulfonylethylamino side chain is introduced via reductive amination between a furan-aldehyde intermediate and 2-(methylsulfonyl)ethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C facilitates this step.

Quinazoline Core Modifications

  • Alkylation : The N3 position of the quinazoline ring reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .

  • Hydrolysis : Under acidic conditions (HCl, reflux), the quinazoline ring hydrolyzes to yield quinazolinone derivatives, though this is typically avoided in synthesis.

Furan Ring Functionalization

  • Electrophilic Substitution : The furan’s electron-rich nature allows bromination or nitration at the 5-position using Br₂/FeBr₃ or HNO₃/H₂SO₄, respectively.

  • Oxidation : MnO₂ oxidizes the furan’s methyl group to a carbonyl, enabling further conjugation.

Amine Group Reactions

  • Acylation : The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides .

  • Sulfonylation : Treatment with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility.

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the benzyloxy group, forming 3-chloro-4-hydroxy derivatives .

  • Acid Sensitivity : The methylsulfonyl group hydrolyzes slowly in concentrated HCl, requiring inert storage conditions.

Comparative Reactivity with Analogues

Structural Feature Reactivity Difference Example Compound
Quinazoline coreHigher electrophilicity vs. pyrimidine ringsLapatinib
Furan vs. ThiopheneFaster oxidation rates for furan derivativesGefitinib
Methylsulfonyl groupEnhanced stability vs. hydroxyl analogsErlotinib

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: The 3-fluoro and 2-fluoro analogs () differ in the position of fluorine on the benzyloxy group.

Deuterated Derivatives : The deuterated tosylate salt () incorporates deuterium at the methylsulfonyl and ethyl groups, a strategy often employed to slow hepatic metabolism and prolong half-life .

Heterocyclic Variants: Derivatives like 7n () replace the furan-methanesulfonylethylamino group with pyridinyl substituents, demonstrating lower molecular weights (~342 vs. ~581) and higher synthetic yields (79.8%), underscoring the trade-off between structural complexity and synthetic efficiency .

NMR and Spectroscopic Comparisons

highlights NMR-based structural analyses of related compounds, where chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes . For the target compound, analogous shifts in these regions could localize the benzyloxy and methylsulfonylethylamino groups, providing insights into conformational stability.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

Quinazoline Core Construction

The quinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or via nucleophilic substitution on 4-chloroquinazoline intermediates. A preferred route involves:

  • Chlorination of 4-hydroxyquinazoline : Treatment of 6-(5-formylfuran-2-yl)quinazolin-4-ol with POCl3 in toluene under nitrogen atmosphere achieves 92–95% conversion to the 4-chloro intermediate. Critical parameters include maintaining temperatures below 30°C during POCl3 addition and using triethylamine (2.1 equiv.) as HCl scavenger.
  • Amination at C4 : Subsequent displacement with 4-(benzyloxy)-3-chloroaniline proceeds optimally in DMF at 80–100°C, leveraging the enhanced nucleophilicity of the deprotected aniline.

Functionalization of the Furan Side Chain

The 5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl substituent requires sequential transformations:

Reductive Amination

Reaction of 5-formylfuran-2-ylquinazoline with 2-(methylsulfonyl)ethanamine (1.2 equiv.) in THF using NaBH(OAc)3 as reductant affords the secondary amine with 85–90% yield. Acetic acid (5 equiv.) and DIPEA (3 equiv.) maintain optimal pH for imine formation while suppressing over-reduction.

Sulfonylation Optimization

Critical Synthetic Pathways

Route A: Sequential Assembly (Patent EP2489661A1)

  • Step 1 : 6-Bromoquinazolin-4-amine is coupled with 5-(aminomethyl)furan-2-boronic acid via Suzuki-Miyaura reaction (Pd(PPh3)4, Na2CO3, 80°C).
  • Step 2 : N-Alkylation with 2-(methylsulfonyl)ethyl mesylate in DMF (K2CO3, 60°C, 12 h).
  • Step 3 : Ullmann coupling with 4-(benzyloxy)-3-chloroiodobenzene (CuI, L-proline, 110°C).
    Overall yield : 62–68% after chromatography.

Route B: Convergent Approach (WO2011/116634)

  • Intermediate 1 : 4-Chloro-6-(5-formylfuran-2-yl)quinazoline prepared via Vilsmeier-Haack formylation (POCl3/DMF).
  • Intermediate 2 : 4-(Benzyloxy)-3-chloroaniline synthesized through Fe/AcOH reduction of nitro precursor (99% yield).
  • Convergence :
    • Reductive amination of Intermediate 1 with 2-(methylsulfonyl)ethanamine (NaBH(OAc)3, THF)
    • Buchwald-Hartwig amination with Intermediate 2 (Pd2(dba)3, Xantphos, Cs2CO3)

      Overall yield : 71–75% with >99% HPLC purity.

Reaction Optimization and Process Chemistry

Chlorination Efficiency Analysis

Chlorinating Agent Solvent Base Temp (°C) Yield (%) Source
POCl3 Toluene Et3N 75 95
SOCl2 DCM Pyridine 40 82
PCl5 DMF NaHCO3 100 78

POCl3 in toluene with triethylamine enables near-quantitative conversion due to superior leaving group formation and byproduct volatility.

Impurity Profiling and Control

The primary genotoxic impurity (N-{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine) forms via residual fluorobenzyl halides during Ullmann coupling. Control strategies include:

  • Strict temperature control (<30°C during aryl halide addition)
  • Triple-wash protocol with cold toluene (0°C) to remove unreacted intermediates
  • Final recrystallization from ethanol/water (3:1) to reduce impurity levels to <0.05%

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

Parameter Route A Route B
Total Steps 5 4
Pd Catalyst Loading 8 mol% 5 mol%
Total Yield 62% 75%
Purity (HPLC) 98.5% 99.9%

Route B’s convergent strategy reduces metal catalyst usage and improves atom economy, making it preferable for kilogram-scale production.

Solvent Selection Guidelines

  • Chlorination : Toluene > DCM (enables easier POCl3 removal via distillation)
  • Amination : DMF > NMP (lower genotoxic potential, easier recycling)
  • Workup : THF/water biphasic systems minimize product loss during extraction

Q & A

Basic: What synthetic strategies are recommended to achieve high-purity yields of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, focusing on coupling the quinazoline core with substituted phenyl and furan moieties. Key steps include:

  • Nucleophilic substitution for introducing the benzyloxy-chlorophenyl group.
  • Reductive amination to attach the methylsulfonylethylamino-furan side chain.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
    Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . For challenging intermediates (e.g., unstable furan derivatives), use inert atmosphere conditions to prevent oxidation .

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:
Employ a combination of:

  • 1H/13C NMR : Confirm the quinazoline core (δ 8.5–9.0 ppm for aromatic protons), benzyloxy group (δ 5.1 ppm for -OCH2-), and furan ring (δ 6.2–7.4 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (C29H26ClN5O4S, exact mass 584.1476).
  • FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups.
    Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for analogous quinazolines .

Advanced: How to design structure-activity relationship (SAR) studies targeting the furan and sulfonyl groups?

Methodological Answer:

  • Modify substituents : Replace the furan with thiophene or pyrole rings to assess π-stacking interactions. Vary the sulfonyl group (e.g., methylsulfonyl vs. ethylsulfonyl) to study steric/electronic effects.
  • Assay selection : Test analogs in kinase inhibition assays (e.g., EGFR or VEGFR2) and cell viability assays (e.g., MTT in cancer cell lines). Compare IC50 values against the parent compound.
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding modes to target proteins. Prioritize analogs with improved binding energy (<-8 kcal/mol) for synthesis .

Advanced: How to resolve contradictions in bioactivity data across enzymatic vs. cellular assays?

Methodological Answer:
Discrepancies may arise from:

  • Off-target effects : Perform counter-screening against unrelated kinases or receptors.
  • Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS and correlate with activity. Modify lipophilicity (logP) using substituents like methoxy groups to enhance membrane permeability.
  • Assay conditions : Standardize ATP concentrations (e.g., 1 mM for enzymatic vs. physiological 10 mM in cellular assays) .

Basic: What are optimal solubility and formulation strategies for in vitro studies?

Methodological Answer:

  • Solubility screening : Test in DMSO (primary solvent), PEG-400, or cyclodextrin complexes. For aqueous solutions, use pH adjustment (e.g., citrate buffer at pH 4.5).
  • Salt formation : Synthesize the bis(4-methylbenzenesulfonate) salt (as in ) to improve crystallinity and stability.
  • Lyophilization : Prepare a lyophilized powder for long-term storage, reconstituted in saline before use .

Advanced: Which in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • PK studies : Use Sprague-Dawley rats (IV/PO administration, 10 mg/kg) with plasma sampling over 24h. Analyze via LC-MS/MS to calculate AUC, t1/2, and bioavailability.
  • Toxicity screening : Conduct AMES tests for mutagenicity and hERG assays for cardiac risk. For organ toxicity, perform histopathology in rodent liver/kidney tissues after 14-day dosing.
  • Metabolite identification : Use UHPLC-QTOF to detect phase I/II metabolites in microsomal incubations .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.